N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of ceric ammonium nitrate and dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the thiazole ring fused to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[3,2-a]pyridines: Another class of compounds with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific ring fusion pattern and the presence of diethylamine substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
114498-57-6 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N,N-diethyl-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
FSYSDCIYUSXNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=NC=C2 |
Origin of Product |
United States |
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